TETRAETHYLAMMONIUM BROMIDE, [ETHYL-1-14C]
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Overview
Description
Tetraethylammonium bromide, [Ethyl-1-14C] is a quaternary ammonium compound with the chemical formula C₈H₂₀NBr. It is often used as a source of tetraethylammonium ions in various pharmacological and physiological studies. This compound is also utilized in organic chemical synthesis due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraethylammonium bromide can be synthesized by reacting tetraethylammonium hydroxide with hydrobromic acid. The reaction is as follows:
(C2H5)4N+OH−+HBr→(C2H5)4N+Br−+H2O
The water is then evaporated, and the product is recrystallized from acetonitrile to obtain a crystalline sample of tetraethylammonium bromide .
Industrial Production Methods: Industrial production of tetraethylammonium bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in large reactors where the reaction parameters such as temperature, pressure, and concentration are carefully controlled.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: o-Iodoxybenzoic acid (IBX) in chloroform/water.
Substitution: Potassium superoxide.
Major Products:
Oxidation: Sulfoxides.
Substitution: Dialkyl peroxides.
Scientific Research Applications
Tetraethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst and in the synthesis of various organic compounds.
Biology: It serves as a source of tetraethylammonium ions in pharmacological and physiological studies.
Medicine: Although not commonly used as a drug, it has been explored for its ganglionic blocking properties.
Mechanism of Action
The mechanism of action of tetraethylammonium bromide involves blocking autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors. This blocking action prevents signals carrying vasoconstrictor impulses from proceeding, making it a potential vasodilator . due to its toxic effects, it is primarily used in research rather than as a therapeutic agent.
Comparison with Similar Compounds
- Tetramethylammonium bromide
- Tetrabutylammonium bromide
- Tetramethylammonium chloride
- Tetrabutylammonium chloride
Comparison: Tetraethylammonium bromide is unique due to its specific blocking action on potassium channels and its use in various synthetic applications. Compared to tetramethylammonium and tetrabutylammonium compounds, tetraethylammonium bromide has a distinct structure that influences its reactivity and applications in organic synthesis and pharmacological studies .
Properties
CAS No. |
106872-81-5 |
---|---|
Molecular Formula |
C8H20BrN |
Molecular Weight |
218.128 |
IUPAC Name |
tetra(ethyl)azanium;bromide |
InChI |
InChI=1S/C8H20N.BrH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1/i5+2,6+2,7+2,8+2; |
InChI Key |
HWCKGOZZJDHMNC-UVYPSEKWSA-M |
SMILES |
CC[N+](CC)(CC)CC.[Br-] |
Origin of Product |
United States |
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